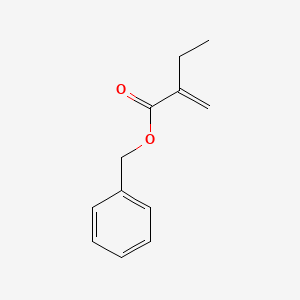
Benzyl 2-methylidenebutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-methylidenebutanoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzyl 2-methylidenebutanoate, also known as benzyl 2-methyl-2-butenoate, is an organic compound that has garnered attention in various scientific research applications. This article will explore its applications in fields such as organic synthesis, fragrance and flavor industries, and potential pharmaceutical uses. Additionally, comprehensive data tables and case studies will be presented to illustrate its significance.
Organic Synthesis
This compound is primarily used in organic synthesis as an intermediate for producing various compounds. Its structure allows it to participate in several reactions, including:
- Aldol Condensation : This reaction can yield larger carbon skeletons that are useful in synthesizing complex molecules.
- Michael Addition : The compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds.
Case Study: Synthesis of β-Phenyl-β-hydroxybutyric Acid
In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a precursor for synthesizing β-phenyl-β-hydroxybutyric acid through an aldol condensation reaction. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in creating valuable intermediates for further chemical transformations .
Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is also employed in the fragrance and flavor industry. It is used as a flavoring agent in food products and as a scent component in perfumes and cosmetics.
Data Table: Applications in Fragrance and Flavor
| Application | Description | Concentration Used |
|---|---|---|
| Food Flavoring | Used to enhance fruity flavors | 0.1% - 0.5% |
| Perfume Industry | Acts as a base note with floral characteristics | 1% - 5% |
| Cosmetic Products | Incorporated for its pleasant scent | Up to 3% |
Pharmaceutical Applications
Emerging research indicates potential pharmaceutical applications for this compound, particularly in drug design and development.
Case Study: Antimicrobial Activity
A study published in Pharmaceutical Biology investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, suggesting its potential use as a natural preservative or therapeutic agent .
Polymer Chemistry
This compound can also be used in polymer chemistry as a monomer for synthesizing polymers with specific properties.
Data Table: Polymer Applications
| Polymer Type | Properties | Application Area |
|---|---|---|
| Polyesters | Enhanced flexibility and thermal stability | Coatings |
| Copolymers | Improved mechanical properties | Automotive parts |
Propiedades
Número CAS |
219506-75-9 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
benzyl 2-methylidenebutanoate |
InChI |
InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |
Clave InChI |
DGMZHLOQOORCIE-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(=C)C(=O)OCC1=CC=CC=C1 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















